molecular formula C8H11NO B085402 2-(Pyridin-3-yl)propan-2-ol CAS No. 15031-77-3

2-(Pyridin-3-yl)propan-2-ol

Cat. No. B085402
CAS RN: 15031-77-3
M. Wt: 137.18 g/mol
InChI Key: QYTIJLGACUHBPY-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)propan-2-ol is a chemical compound with the molecular formula C8H11NO. It has a molecular weight of 137.18 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 2-(Pyridin-3-yl)propan-2-ol is 1S/C8H11NO/c1-8(2,10)7-4-3-5-9-6-7/h3-6,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-(Pyridin-3-yl)propan-2-ol is a solid . The compound is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Proteomics Research

2-(Pyridin-3-yl)propan-2-ol: is utilized in proteomics research due to its molecular properties. It serves as a specialty product in the study of protein structures and functions, particularly in the identification and quantification of proteins, and the analysis of their modifications and interactions .

Anti-Fibrosis Drug Development

This compound has been incorporated into the synthesis of novel pyrimidine derivatives, which exhibit anti-fibrotic activities. These derivatives have shown promise in inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .

Corrosion Inhibition

In materials science, 2-(Pyridin-3-yl)propan-2-ol derivatives have been studied for their effectiveness as corrosion inhibitors. These compounds can provide a high efficiency rate at low concentrations, making them valuable in protecting metals and alloys from corrosion .

Catalysis in Oxygen Evolution

The compound has been screened with manganese complexes for its role in catalytic oxygen evolution. Its highly donating pyridine alkoxide moieties make it suitable for use in catalysis, particularly in the context of renewable energy technologies where oxygen evolution is a critical process .

Pharmaceutical Research

In pharmaceutical research, the ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of synthesized compounds containing 2-(Pyridin-3-yl)propan-2-ol are analyzed to identify safe and promising drug candidates. This early-stage research is crucial to avoid drug development failures .

Antibacterial Applications

The antibacterial activity of compounds derived from 2-(Pyridin-3-yl)propan-2-ol has been studied, showing inhibition against bacteria such as E.coli and Bacillus spp. This highlights its potential use in developing new antibacterial agents .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

2-pyridin-3-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-8(2,10)7-4-3-5-9-6-7/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTIJLGACUHBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443923
Record name 2-(Pyridin-3-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)propan-2-ol

CAS RN

15031-77-3
Record name 2-(Pyridin-3-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Pyridin-3-yl)propan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The method followed that of Example 4a, but using methyllithium (1.4 M; 14 ml, 20 mmol) in diethyl ether and 3-acetylpyridine (2.2 ml, 20 mmol) in dry THF (40 ml). Work-up and chromatography, on elution with ether-petrol-triethylamine 30:10:1, afforded the title compound (1.26 g, 46%) as an oil. 1H-NMR (CDCl3) δ1.58 (6H, s, CMe2), 7.22 (1H, m, Py 5-H), 7.85 (1H, m, Py 4-H), 8.32 (1H, m, Py 6-H), 8.65 (1H, m, Py 2-H); MS m/z 137 (M+).
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14 mL
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40 mL
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46%

Synthesis routes and methods II

Procedure details

To methylmagnesium bromide (a 0.96 mol/L solution in tetrahydrofuran, 6.26 mL, 5.97 mmol), a solution of 3-acetylpyridine (362 mg, 2.99 mmol) in tetrahydrofuran (3.6 mL) was slowly added under a nitrogen atmosphere at 0° C., and the mixture was stirred at the same temperature for 1. Then, a saturated aqueous ammonium chloride solution was added to the reaction mixture, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and thereby 3-(1-hydroxy-1-methylethyl)pyridine (Compound DG) (415 mg, yield: quantitative) was obtained.
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362 mg
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3.6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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